molecular formula C13H11NO2S B263807 3-(2-Naphthylsulfonyl)propanenitrile

3-(2-Naphthylsulfonyl)propanenitrile

Cat. No.: B263807
M. Wt: 245.3 g/mol
InChI Key: MMRZNSTXYOLACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Naphthylsulfonyl)propanenitrile is an organic compound featuring a propanenitrile backbone substituted with a 2-naphthylsulfonyl group. The sulfonyl moiety (R-SO₂-) imparts strong electron-withdrawing properties, influencing reactivity and stability. Applications may span pharmaceuticals, materials science, or synthetic intermediates, given the prevalence of sulfonyl and nitrile groups in these fields.

Properties

Molecular Formula

C13H11NO2S

Molecular Weight

245.3 g/mol

IUPAC Name

3-naphthalen-2-ylsulfonylpropanenitrile

InChI

InChI=1S/C13H11NO2S/c14-8-3-9-17(15,16)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,9H2

InChI Key

MMRZNSTXYOLACK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC#N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Substituent Molecular Formula Key Feature Potential Application Reference
3-(2-Naphthylsulfonyl)propanenitrile 2-Naphthylsulfonyl C₁₃H₁₁NO₂S High electron withdrawal, stability Pharmaceuticals, materials N/A
3-(2-Cyanoethylsulfanyl)propanenitrile Cyanoethylsulfanyl C₆H₈N₂S Dual nitriles, thioether linkage Polymer chemistry
3-[(2-Fluorophenyl)sulfonyl]propanenitrile 2-Fluorophenylsulfonyl C₉H₈FNO₂S Fluorine-enhanced lipophilicity Drug intermediates
2-(3-Nitrophenyl)acetonitrile 3-Nitrophenyl C₈H₆N₂O₂ Nitro-driven reactivity Agrochemicals
Ni(II) Dithiocarbamate Complex Pyridinylmethylamino C₁₀H₁₂N₃S₂Ni Square-planar coordination Catalysis, sensors

Research Findings and Implications

  • Reactivity : Sulfonyl groups enhance nitrile electrophilicity, making 3-(2-Naphthylsulfonyl)propanenitrile suitable for nucleophilic substitution or hydrolysis reactions. This contrasts with sulfide or acetyl analogs, where reactivity is modulated by weaker electron withdrawal .
  • Biological Activity : The naphthyl group’s aromaticity may improve binding to hydrophobic protein pockets, while sulfonyl groups enhance solubility via polar interactions—a balance critical in drug design .
  • Synthetic Utility : Propanenitrile derivatives are versatile intermediates. For example, the target compound could serve as a precursor to sulfonamides, whereas amine-substituted analogs () are better suited for heterocyclic synthesis .

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